2-(2-Methoxypyridin-4-yl)ethanamine
Description
Significance of Pyridine-Based Chemical Scaffolds in Medicinal and Organic Chemistry
Pyridine (B92270) and its derivatives are cornerstone structures in medicinal and organic chemistry. nih.govresearchgate.net The presence of a nitrogen atom in the aromatic ring imparts unique properties to pyridine-based molecules, influencing their polarity, basicity, and ability to form hydrogen bonds. nih.govresearchgate.net These characteristics are crucial for biological activity, as they govern how a molecule interacts with biological targets such as enzymes and receptors.
The versatility of the pyridine scaffold allows for a wide range of chemical modifications, enabling chemists to fine-tune the properties of pyridine-containing compounds for specific applications. researchgate.netrsc.orgrsc.org This has led to the incorporation of pyridine rings into a vast number of pharmaceuticals, agrochemicals, and functional materials. researchgate.netrsc.org In medicinal chemistry, pyridine derivatives have shown a broad spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net
Contextualization of 2-(2-Methoxypyridin-4-yl)ethanamine within the Landscape of Pyridine-Ethanamine Derivatives
This compound belongs to the broader class of pyridine-ethanamine derivatives. This family of compounds is characterized by a pyridine ring linked to an ethanamine side chain. The position of the ethanamine group on the pyridine ring, as well as the presence of other substituents, significantly influences the compound's chemical and biological properties.
The ethanamine moiety itself is of interest as it provides a basic nitrogen atom and a flexible two-carbon linker. The basicity of the amine in ethanamine is generally stronger than that of the nitrogen in the pyridine ring. quora.com This difference in basicity can be critical in biological systems where protonation states affect molecular recognition and transport.
The "-methoxy" group at the 2-position of the pyridine ring in this compound is an electron-donating group, which can modulate the electronic properties of the pyridine ring. This, in turn, can affect its reactivity and interaction with other molecules.
Research Trajectories and Prospective Applications of this compound
While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential avenues for investigation. Given the prevalence of pyridine-based compounds in drug discovery, a primary research trajectory would be the exploration of its potential pharmacological activities. nih.govresearchgate.netnih.gov
The combination of the pyridine ring, the methoxy (B1213986) group, and the ethanamine side chain makes it a candidate for screening in various biological assays. For instance, similar structures have been investigated for their potential as neurological agents, enzyme inhibitors, or as building blocks for more complex bioactive molecules. The primary amine of the ethanamine group also makes it a suitable starting material for the synthesis of a wide range of derivatives through reactions such as acylation, alkylation, and Schiff base formation.
Furthermore, the compound could be explored for its utility in materials science. The pyridine nitrogen and the amine group can act as ligands for metal ions, suggesting potential applications in the development of coordination polymers or catalysts. The photophysical properties of its derivatives could also be of interest, as some pyridine-containing molecules exhibit fluorescence. beilstein-journals.org
Purpose and Scope of the Academic Research Outline
This article aims to provide a foundational understanding of the chemical compound this compound. By examining the significance of its core pyridine structure, its relationship to other pyridine-ethanamine derivatives, and its potential research directions, this overview serves as a starting point for further scientific inquiry. The information presented is based on the general principles of organic and medicinal chemistry and the known properties of related compounds.
Below is a table summarizing the key chemical information for this compound and related compounds mentioned in this article.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C8H12N2O | 152.19 | 1060807-28-4 chemscene.com |
| (2-methoxypyridin-4-yl)methanamine | C7H10N2O | 138.17 | 16227983 (CID) uni.lu |
| 2-Methoxy-pyridin-4-ylamine | C6H8N2O | 124.14 | 20265-39-8 sigmaaldrich.com |
| 2-(2-Methoxypyrimidin-4-yl)ethanamine | Not specified | Not specified | 1393585-16-4 bldpharm.com |
| 4-(2-Aminoethyl)pyridine | C7H10N2 | 122.17 | 13258-63-4 sigmaaldrich.cn |
| N-Ethyl-2-(pyridin-4-yl)ethanamine | C9H14N2 | 150.22 | 99516-20-8 sigmaaldrich.com |
| (2-Methoxypyridin-4-yl)boronic acid | C6H8BNO3 | 152.94 | 762262-09-9 bldpharm.com |
| 2-Bromo-4-methoxypyridine (B110594) | C6H6BrNO | 187.97 | Not specified chemicalbook.com |
| 2-acetoxymethyl-4-methoxypyridine | C9H11NO3 | 181.19 | 16665-37-5 prepchem.com |
| 2-(3-Methoxypyridin-4-yl)ethanamine | C8H12N2O | 152.19 | 1060801-82-2 lookchem.com |
| (2-Methoxypyridin-4-yl)methylamine | C11H18N2O | 194.28 | 1248482-21-4 chemenu.com |
| 2-(4-Methoxyphenyl)ethylamine | C9H13NO | 151.21 | 55-81-2 tcichemicals.com |
| 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | 203.04 | 1232431-11-6 bldpharm.com |
| (2-Ethoxypyridin-4-yl)methanamine | C8H12N2O | 152.20 | 869294-22-4 vulcanchem.com |
| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | Not specified | Not specified | Not specified mdpi.com |
| Pyridine | C5H5N | 79.10 | 110-86-1 |
| Ethanamine | C2H7N | 45.08 | 75-04-7 |
Structure
2D Structure
Properties
IUPAC Name |
2-(2-methoxypyridin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-8-6-7(2-4-9)3-5-10-8/h3,5-6H,2,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGYYNICKFCEHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438116 | |
| Record name | 2-(2-methoxypyridin-4-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764708-27-2 | |
| Record name | 2-(2-methoxypyridin-4-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxypyridin-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 2 2 Methoxypyridin 4 Yl Ethanamine and Its Analogues
Synthetic Pathways to 2-(2-Methoxypyridin-4-yl)ethanamine
The construction of this compound involves the assembly of the substituted pyridine (B92270) core, the introduction of the ethanamine side chain, and the incorporation of the methoxy (B1213986) group.
Strategies for the Construction of the Pyridine Core
The synthesis of the pyridine ring is a foundational step. Classical methods often rely on condensation reactions. For instance, the Hantzsch dihydropyridine (B1217469) synthesis and its variations involve the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.gov Another traditional approach is the condensation of 1,5-dicarbonyl compounds with ammonia. baranlab.org
More contemporary methods offer greater control and versatility. Transition metal-catalyzed reactions, such as those employing palladium or ruthenium, have become powerful tools for constructing substituted pyridines. nih.gov Cycloaddition reactions, particularly inverse-demand Diels-Alder reactions of 1-azadienes with alkenes or alkynes, provide a convergent route to highly substituted pyridines. baranlab.org A notable method involves a one-pot C-H alkenylation/electrocyclization/aromatization sequence starting from alkynes and α,β-unsaturated N-benzyl aldimines or ketimines. nih.gov
Formation of the Ethanamine Side Chain
Once the pyridine nucleus is established, the ethanamine side chain can be introduced at the 4-position. A common strategy involves the conversion of a 4-substituted pyridine precursor. For example, a 4-halopyridine can undergo a palladium-catalyzed cross-coupling reaction with a suitable two-carbon synthon bearing a protected amino group.
Alternatively, a 4-cyanomethylpyridine derivative can be reduced to the corresponding ethanamine. This can be achieved through catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride.
Another approach starts with a 4-carboxypyridine or its ester derivative, which can be converted to the corresponding amide and then subjected to a Hofmann rearrangement to yield the aminomethylpyridine. This can then be extended to the ethanamine side chain through various homologation strategies.
Incorporation of the Methoxy Moiety
The 2-methoxy group is a key feature of the target molecule. This group can be introduced at various stages of the synthesis. One common method is the nucleophilic aromatic substitution of a 2-halopyridine with sodium methoxide (B1231860). nih.govresearchgate.net For this reaction to be efficient, the pyridine ring often needs to be activated by an electron-withdrawing group or through the formation of a pyridine N-oxide. wikipedia.org
The methoxy group can also be incorporated early in the synthesis by using a 2-methoxypyridine (B126380) derivative as a starting material for the construction of the rest of the molecule. For instance, 2-bromo-4-methoxypyridine (B110594) can be synthesized from 4-methoxypyridine (B45360) and subsequently used in cross-coupling reactions. chemicalbook.com
Stereoselective and Enantiospecific Synthesis of Pyridine-Ethanamine Derivatives
The synthesis of chiral pyridine-ethanamine derivatives is of great interest, particularly for applications in pharmaceuticals where stereochemistry can be critical for biological activity. Asymmetric synthesis can be achieved through several strategies.
One approach involves the use of a chiral auxiliary attached to the ethanamine side chain, which directs the stereochemical outcome of subsequent reactions. The auxiliary can then be removed to yield the enantiomerically enriched product.
Another strategy employs a chiral catalyst in one of the key bond-forming reactions. For example, an asymmetric reduction of a ketone precursor to the ethanamine side chain can establish the desired stereocenter.
Furthermore, resolution of a racemic mixture of the final compound or a late-stage intermediate using a chiral resolving agent, such as a chiral acid to form diastereomeric salts, is a common method to obtain the desired enantiomer.
Derivatization Strategies for this compound
The primary amine of the ethanamine side chain is a versatile functional group that allows for a wide range of derivatization reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Modifications at the Ethanamine Nitrogen
The nitrogen atom of the ethanamine moiety can be readily modified through various reactions.
Acylation: The primary amine can react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This is a widely used method to introduce a variety of substituents. nih.gov
Alkylation and Arylation: The amine can undergo nucleophilic substitution with alkyl halides or be subjected to reductive amination with aldehydes or ketones to yield secondary or tertiary amines. Palladium-catalyzed Buchwald-Hartwig amination allows for the introduction of aryl or heteroaryl groups.
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which are important functional groups in many bioactive molecules.
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.
These derivatization strategies are crucial for fine-tuning the physicochemical and pharmacological properties of the parent compound.
Interactive Data Table: Synthetic Intermediates and Derivatives
| Compound Name | Molecular Formula | Role in Synthesis |
| This compound | C8H12N2O | Target Compound |
| 2-Bromo-4-methoxypyridine | C6H6BrNO | Intermediate chemicalbook.com |
| 4-Methoxypyridine | C6H7NO | Starting Material chemicalbook.com |
| 2-Chloropyridine | C5H4ClN | Starting Material researchgate.net |
| Sodium Methoxide | CH3NaO | Reagent nih.govresearchgate.net |
| N-Ethyl-2-(pyridin-4-yl)ethanamine | C9H14N2 | Analogue sigmaaldrich.com |
| 2-[2-(2-Methoxyethoxy)ethoxy]ethylamine | C7H17NO3 | Analogue chemicalbook.com |
| 4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine | C12H11N3O3 | Derivative bldpharm.com |
| 2-(2-Methoxyphenoxy)ethylamine | C9H13NO2 | Analogue google.com |
| 2-Acetoxymethyl-4-methoxypyridine | C9H11NO3 | Intermediate prepchem.com |
Substitutions on the Pyridine Ring System
The pyridine ring is a versatile scaffold that can be functionalized through various substitution reactions. The inherent electron-deficient and basic nature of pyridines can sometimes present challenges in developing versatile reaction tools for their construction and functionalization. ntu.edu.sg However, strategic modifications can be made to introduce a variety of substituents onto the ring, thereby altering the electronic and steric properties of the parent molecule.
For instance, selective bromination of 2-methoxy-6-methylpyridine (B1310761) has been shown to yield 5-bromo-2-methoxy-6-methylpyridine. consensus.app This halogenated intermediate can then undergo further reactions, such as deprotonation at the benzylic position or lithium-bromine exchange, to allow for the regioselective introduction of various electrophiles. consensus.app The nature of polar substituents, such as cyano (CN), nitro (NO₂), or 4-pyridyl groups, significantly influences the properties of the resulting pyridine derivatives. rsc.org For example, the presence of a lateral CN group on the pyridine core can lead to the formation of a nematic liquid crystalline phase. rsc.org
The electronic properties of the pyridine ring can also be tuned by the introduction of substituents. In a study on pyclen-congeners, 4-substitution of the pyridine ring with both electron-donating and electron-withdrawing groups provided a means to regulate the electronic properties and catalytic activity of their Fe(III) complexes. tcu.edu
Functionalization of the Methoxy Group
The methoxy group on the pyridine ring is not merely a passive substituent; it actively influences the reactivity of the molecule and can itself be a site for chemical modification. The 2-methoxy group, for example, reduces the basicity of the pyridine nitrogen due to the inductive electron-withdrawing effects of the alkoxy group. nih.gov This modulation of basicity can facilitate reactions that would otherwise have very low yields. nih.gov
One common transformation of the methoxy group is its demethylation to the corresponding pyridinol. This was demonstrated in the synthesis of a pyridinol B-ring analog, which was prepared by the demethylation of a methoxypyridine derivative using hydrobromic acid (HBr). nih.gov
Furthermore, the methoxy group can act as a directing group for ortho-metallation, enabling the installation of additional functionality through reactions of the resulting pyridyl metal species with various electrophiles. ntu.edu.sg This highlights the dual role of the methoxy group in both modulating reactivity and providing a handle for further synthetic elaboration.
Advanced Synthetic Techniques Applied to Pyridine-Ethanamine Chemistry
Modern synthetic organic chemistry offers a powerful toolkit for the construction and modification of complex molecules like pyridine-ethanamines. These techniques often provide advantages in terms of efficiency, selectivity, and reaction conditions compared to traditional methods.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. In the context of pyridine-ethanamine chemistry, these reactions are invaluable for introducing a wide range of substituents.
Copper-catalyzed reactions, such as the Ullmann-type C-N cross-coupling, have been successfully employed for the synthesis of N-heteroarylcarbazoles from carbazoles and 2-bromopyridine (B144113) derivatives. nih.gov The use of a low-cost copper catalyst and a suitable ligand and base can lead to high reaction yields, making the process suitable for large-scale preparations. nih.gov Palladium-catalyzed reactions, such as the Hiyama cross-coupling, provide a versatile method for constructing carbon-carbon bonds by coupling organosilicons with organic halides. mdpi.com The mechanism typically involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation and reductive elimination to form the new C-C bond. mdpi.com
The choice of catalyst and ligands is crucial for the success of these reactions. For instance, palladium PEPPSI (Pyridine Enhanced Precatalyst Preparation Stabilization and Initiation) complexes with non-bulky N-heterocyclic carbene (NHC) ligands have shown catalytic activity in cross-coupling reactions. mdpi.com
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to significantly reduced reaction times, higher yields, and improved product purities compared to conventional heating methods. nih.govclockss.org This technology has been successfully applied to the synthesis of various azaheterocycles, including pyridine derivatives. nih.goveurekaselect.com
For example, the microwave-assisted Friedländer cyclization has been used to synthesize pyrrolopyridine derivatives with reaction times decreasing from hours to minutes and yields increasing by 10–20%. nih.gov Similarly, the synthesis of thiazolo[3,2-a]pyrimidine derivatives through a one-pot, three-component reaction of 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) under microwave irradiation has been accomplished without the need for a catalyst, offering a simple, rapid, and environmentally friendly method. clockss.org
The benefits of microwave irradiation are also evident in the synthesis of substituted pyrroles from enamine-type Schiff bases, where cyclocondensation under microwave conditions led to yields ranging from 55–86%. mdpi.com
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions (SNAr) are a fundamental class of reactions for functionalizing aromatic rings, including pyridine. masterorganicchemistry.com In pyridine, leaving groups at the 2- and 4-positions are readily displaced by nucleophiles through an addition-elimination mechanism. quimicaorganica.org
The reactivity of pyridines in SNAr reactions is influenced by the nature of the leaving group and the reaction conditions. nih.gov For instance, a study on the amination of methoxypyridines found that a combination of sodium hydride (NaH) and lithium iodide (LiI) in THF at 60 °C was effective for the nucleophilic substitution of the methoxy group with piperidine (B6355638). ntu.edu.sg This protocol was successful for both 2- and 4-alkoxypyridines without the need for an activating electron-withdrawing group. ntu.edu.sg
The mechanism of nucleophilic substitution on pyridinium (B92312) ions can be complex, sometimes involving a rate-determining deprotonation of an addition intermediate. nih.gov
Reductive Amination
Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. libretexts.org This two-part process involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine, followed by the reduction of this intermediate to the corresponding amine. libretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] being particularly useful due to their selectivity. libretexts.orgresearchgate.net
This method is versatile, allowing for the preparation of primary, secondary, and tertiary amines. libretexts.org For example, the synthesis of optically pure 1-(2-pyridinyl)ethylamine has been achieved through the reduction of an azide (B81097) intermediate, which was formed via substitution of a methanesulfonate. researchgate.net The direct reductive amination of ketones to primary amines can also be catalyzed by complexes such as Cp*Ir complexes, using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org
The double reductive amination of dicarbonyl compounds represents a direct route to the piperidine skeleton, a common motif in biologically active molecules. chim.it
Reaction Mechanisms in the Synthesis and Derivatization of this compound
The synthesis and subsequent chemical modification of this compound and its analogues are underpinned by a variety of fundamental reaction mechanisms. Understanding these mechanisms is crucial for the rational design of synthetic routes and for the development of novel derivatives. Key mechanistic pathways include cyclocondensation reactions to form the core pyridine structure and multi-step sequences involving functionalization of a pre-existing pyridine ring.
One of the prominent methods for constructing the 2-methoxypyridine scaffold is through a base-catalyzed cyclocondensation reaction. This process typically involves the reaction of a chalcone (B49325) analogue with malononitrile (B47326) in the presence of a base, such as sodium methoxide or potassium hydroxide, within a methanol (B129727) solvent. researchgate.netmdpi.com The reaction proceeds through a series of well-defined steps. Initially, the base abstracts a proton from the active methylene (B1212753) group of malononitrile, generating a carbanion. This nucleophile then attacks the β-carbon of the α,β-unsaturated ketone system of the chalcone in a Michael addition. The resulting intermediate undergoes an intramolecular cyclization, where a nitrogen atom from the malononitrile attacks one of the carbonyl groups. Subsequent dehydration and tautomerization lead to a dihydropyridine intermediate. The final 2-methoxypyridine product is formed through the extrusion of hydrogen cyanide (HCN), a process known as dehydrocyanation. researchgate.net Alternatively, the methoxide from the solvent can act as a nucleophile, leading to the incorporation of the methoxy group at the C2 position of the pyridine ring. This cyclocondensation pathway offers a convergent route to highly substituted 2-methoxypyridine derivatives. mdpi.com
Another synthetic strategy begins with a substituted pyridine, such as 2-chloropyridine, and introduces the required functional groups through a sequence of reactions. google.com This multi-step approach involves:
N-Oxidation: The pyridine nitrogen is oxidized to form a pyridine-N-oxide. This step activates the pyridine ring, making it more susceptible to subsequent electrophilic and nucleophilic substitution reactions.
Etherification: The N-oxide can then undergo etherification. For instance, treatment with a suitable reagent allows for the introduction of the methoxy group at the 2-position.
Nitration: The activated 2-methoxypyridine-N-oxide ring can be nitrated at the 4-position using a mixture of concentrated nitric and sulfuric acids. google.com This is an electrophilic aromatic substitution reaction, where the N-oxide group directs the incoming nitro group to the C4 position.
Deoxygenation: The N-oxide is then reduced back to the pyridine. This can be achieved using reagents like phosphorus trichloride (B1173362) (PCl₃), which removes the oxygen atom from the nitrogen. google.com The resulting 4-nitro-2-methoxypyridine serves as a key intermediate, where the nitro group can be further reduced and elaborated to form the ethanamine side chain.
The derivatization of the pyridine ring to introduce or modify side chains often employs organometallic reagents. For example, a lithiation reaction using n-butyllithium (n-BuLi) can deprotonate a specific position on the pyridine ring, creating a potent nucleophile. nih.gov This lithiated intermediate can then react with various electrophiles, such as aldehydes (e.g., acetaldehyde), to form new carbon-carbon bonds and introduce functionalized side chains like a hydroxyethyl (B10761427) group, which can be further converted to the desired ethanamine moiety. nih.gov
The Peterson olefination is another powerful mechanism used to construct carbon-carbon double bonds, which can be precursors to the ethylamine (B1201723) side chain. nih.gov This reaction involves an α-silyl carbanion reacting with a ketone or aldehyde. The resulting β-hydroxysilane intermediate can then be eliminated under either acidic or basic conditions to form an alkene. This provides a versatile method for introducing the two-carbon unit required for the ethanamine side chain onto the pyridine scaffold. nih.gov
These varied mechanistic approaches provide a robust toolbox for chemists to synthesize and diversify compounds based on the this compound scaffold.
Data Tables
Table 1: Cyclocondensation Reaction for Synthesis of 2-Methoxypyridine Analogues
| Reactant 1 (Chalcone Analogue) | Reactant 2 | Base/Solvent | Key Mechanism Steps | Product Type | Reference |
| 3-(Aryl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one | Malononitrile | KOH/MeOH | Michael Addition, Intramolecular Cyclization, Dehydration, Dehydrocyanation | 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | mdpi.com |
| Chalcone Analogues | Malononitrile | NaOMe/MeOH | Michael Addition, Intramolecular Cyclization, Extrusion of HCN from dihydropyridine intermediate | 2-Methoxypyridines and Nicotinonitrile by-products | researchgate.net |
Table 2: Multi-Step Synthesis of 4-Substituted-2-Methoxypyridine
| Starting Material | Reaction Step | Reagents | Mechanism | Intermediate/Product | Reference |
| 2-Chloropyridine | N-Oxidation | Oxidizing Agent | Oxidation of ring nitrogen | 2-Chloropyridine-N-oxide | google.com |
| 2-Methoxypyridine-N-oxide | Nitration | Conc. HNO₃ / H₂SO₄ | Electrophilic Aromatic Substitution | 4-Nitro-2-methoxypyridine-N-oxide | google.com |
| 4-Nitro-2-methoxypyridine-N-oxide | Deoxygenation | PCl₃ | Reduction of N-oxide | 4-Nitro-2-methoxypyridine | google.com |
| 6-Substituted-2-amino-4-methylpyridine | Lithiation & Alkylation | 1. n-BuLi 2. CH₃CHO | Nucleophilic Addition | 1-(6-Amino-4-methylpyridin-2-yl)ethan-1-ol analogue | nih.gov |
Advanced Spectroscopic and Analytical Characterization of 2 2 Methoxypyridin 4 Yl Ethanamine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
Proton NMR provides information on the chemical environment, connectivity, and number of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a 2-(2-Methoxypyridin-4-yl)ethanamine derivative, specific chemical shifts (δ) are expected for the protons on the pyridine (B92270) ring and the ethanamine side chain.
For the parent pyridine structure, distinct signals correspond to the aromatic protons. For instance, in the spectrum of 2-methoxypyridine (B126380), the proton at position 6 (adjacent to the nitrogen) typically appears downfield around δ 8.16 ppm, while other ring protons appear between δ 6.7 and 7.5 ppm. chemicalbook.com The methoxy (B1213986) group (-OCH₃) protons characteristically present as a sharp singlet, observed around δ 3.92 ppm in 2-methoxypyridine. chemicalbook.com
The ethylamine (B1201723) side chain introduces two methylene (B1212753) groups (-CH₂-). These would be expected to appear as triplets due to coupling with each other. For a similar compound, 4-(2-aminoethyl)pyridine, the protons of the ethyl chain are observed in its ¹H NMR spectrum. chemicalbook.com The protons of the methylene group attached to the pyridine ring would be deshielded compared to the one bearing the amino group.
A representative, albeit analogous, dataset for a substituted methoxypyridine derivative, 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine, shows the methoxy protons as a singlet at δ 4.05 ppm and the pyridine ring proton at δ 6.89 ppm. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-6 | ~8.1-8.2 | Doublet |
| Pyridine H-5 | ~6.8-7.0 | Doublet |
| Pyridine H-3 | ~6.7-6.9 | Singlet |
| Methoxy (-OCH₃) | ~3.9-4.1 | Singlet |
| Methylene (-CH₂-Ar) | ~2.8-3.0 | Triplet |
| Methylene (-CH₂-N) | ~3.0-3.2 | Triplet |
Note: This table is predictive and based on data from analogous compounds.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.
For the 2-methoxypyridine portion of the molecule, the carbon attached to the oxygen (C-2) is highly deshielded, appearing far downfield. In 2-methoxypyridine itself, the ¹³C NMR signals for the ring carbons are well-documented. chemicalbook.com The ethylamine side chain carbons would have shifts in the aliphatic region. In the analogue 4-(2-aminoethyl)pyridine, the two ethyl carbons are clearly resolved. chemicalbook.com
In a detailed study of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, the ¹³C NMR chemical shifts were thoroughly assigned. mdpi.com For one such derivative, the C-2 carbon attached to the methoxy group was found at δ 164.3 ppm, while the methoxy carbon itself appeared at δ 53.7 ppm. mdpi.com The carbons of the pyridine ring were observed between δ 107.5 and 150.6 ppm. mdpi.com
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2 | ~164 |
| Pyridine C-6 | ~150 |
| Pyridine C-4 | ~149 |
| Pyridine C-3 | ~107 |
| Pyridine C-5 | ~114 |
| Methoxy (-OCH₃) | ~54 |
| Methylene (-CH₂-Ar) | ~37 |
Note: This table is predictive and based on data from analogous compounds. mdpi.comchemicalbook.comchemicalbook.com
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are utilized. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the adjacent methylene groups of the ethanamine chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This data provides definitive confirmation of the assembled structure, linking the ethanamine side chain to the correct position (C-4) on the 2-methoxypyridine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₁₂N₂O, corresponding to a molecular weight of 152.19 g/mol . chemscene.com
Under electrospray ionization (ESI), the compound is expected to readily form a protonated molecular ion [M+H]⁺ at m/z 153.1. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.
The fragmentation pattern in MS/MS analysis is predictable. A primary fragmentation pathway for phenethylamine-like structures is the benzylic cleavage, which involves the breaking of the C-C bond between the two methylene groups of the side chain. This would result in the formation of a stable methoxypyridinylmethyl cation. Another characteristic fragmentation would be the loss of the amino group. The fragmentation pathways of nitazene (B13437292) analogs, which also contain an ethylamine moiety, have been studied, providing a model for predicting the fragmentation of similar structures. chemicalbook.com
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Ion Structure/Fragment Lost |
|---|---|
| 153.1 | [M+H]⁺ (Protonated molecular ion) |
| 123.1 | [M+H - NH₃]⁺ (Loss of ammonia) |
Note: This table is predictive and based on established fragmentation principles.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) group typically appear as a medium-intensity doublet in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl chain are expected in the 2800-3100 cm⁻¹ region.
A key feature would be the strong C-O stretching vibration from the methoxy ether linkage, which is typically found around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). mdpi.com The C=N and C=C stretching vibrations of the pyridine ring would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The N-H bending vibration (scissoring) of the primary amine is also expected near 1600 cm⁻¹.
Table 4: Expected Characteristic Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (medium, doublet) |
| Primary Amine (-NH₂) | N-H Bend | 1590-1650 (medium) |
| Aromatic C-H | C-H Stretch | 3000-3100 (variable) |
| Aliphatic C-H | C-H Stretch | 2850-2960 (medium-strong) |
| Pyridine Ring | C=C, C=N Stretch | 1400-1600 (strong) |
| Ether (Ar-O-CH₃) | C-O Stretch | 1230-1270 (strong, asymmetric) |
Note: This table is predictive and based on standard IR correlation tables and data from analogous compounds.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule, specifically π-π* and n-π* transitions in conjugated systems and molecules with non-bonding electrons. The pyridine ring, being an aromatic system, is the primary chromophore in this compound. It is expected to exhibit strong absorption in the UV region. Substituted pyridines typically show complex spectra with multiple absorption bands. The presence of the electron-donating methoxy group and the ethylamine substituent will influence the position and intensity of these bands (λ_max). Studies on 2-methoxypyridine derivatives have explored their photophysical properties, noting that substitutions on the pyridine ring significantly affect the electronic structure and, consequently, the UV-Vis absorption. researchgate.net
X-ray Crystallography for Solid-State Structure Determination of Related Compounds and Complexes
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not extensively detailed in publicly available literature, analysis of structurally related compounds and their complexes offers significant insights into the conformational preferences and solid-state packing of this class of molecules.
The solid-state structure of pyridine derivatives is influenced by a variety of factors, including the nature and position of substituents, which dictate the types of intermolecular interactions that stabilize the crystal lattice. These interactions can include classical hydrogen bonds, weaker C-H···N or C-H···O interactions, and π-π stacking interactions between aromatic rings.
In more complex systems incorporating a methoxy-substituted ring, such as 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone, the intricate interplay of various functional groups governs the final solid-state architecture. researchgate.net The synthesis and X-ray diffraction analysis of compounds like 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, which crystallizes in a monoclinic system with the space group P2₁/n, further highlight the common crystallization patterns observed in related heterocyclic systems. researchgate.net
The ability of the ethanamine side chain to form complexes with metal ions is another area where X-ray crystallography provides critical structural information. The coordination chemistry of pyridine-containing ligands is well-established, and the nitrogen atom of the pyridine ring, along with the amine group of the side chain, can act as a bidentate ligand. The resulting metallacycles exhibit specific coordination geometries and bond parameters that are characteristic of the metal center and the ligand framework.
An example can be seen in the study of metal complexes with a Schiff base ligand derived from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde. nih.gov Although not a direct analogue, the characterization of its Cu(II) and Zn(II) complexes reveals how the pyridine and other nitrogen and oxygen donors coordinate to the metal centers. In these complexes, the disappearance of the phenolic proton signal in NMR and shifts in the azomethine proton signal confirm the coordination to the metal, which would be further elucidated by single-crystal X-ray diffraction to reveal the precise coordination geometry. nih.gov
The following table summarizes crystallographic data for a selection of related pyridine and quinoline (B57606) derivatives, illustrating the typical parameters encountered in such studies.
| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | Monoclinic | P2₁/n | a = 20.795(8) Å, b = 7.484(2) Å, c = 10.787(2) Å, β = 93.96(2)° | researchgate.net |
| 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane | N/A | N/A | Dihedral angle with methoxy-substituted benzene (B151609) ring: 9.86 (12)° | nih.gov |
| 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ⁵-pyridin-1-ylium hexafluoro-λ⁶-phosphane | N/A | N/A | Dihedral angle with dimethylamine-substituted benzene ring: 11.2 (3)° | nih.gov |
| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Monoclinic | P2₁/n | N/A | nih.gov |
Computational Chemistry and Theoretical Modeling of 2 2 Methoxypyridin 4 Yl Ethanamine Systems
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein.
In a study investigating novel heterocyclic hybrids of 4-aza-podophyllotoxin as cytotoxic agents, a compound featuring the 2-methoxypyridin-4-yl moiety (designated as compound 13k) was identified as a highly potent agent. nih.gov To understand the mechanism of its activity, molecular docking studies were performed to evaluate the interaction of this compound with the colchicine-binding site of tubulin. nih.gov
Molecular docking simulations predicted that the hybrid compound containing the 2-methoxypyridin-4-yl group fits into the colchicine-binding site on β-tubulin. nih.gov The binding is stabilized by a network of interactions between the ligand and the amino acid residues of the protein. While specific hydrogen bonds and hydrophobic interactions for this exact compound were part of a broader study, the general principle involves the ligand adopting a low-energy conformation within the binding pocket. nih.gov Similar docking studies on related methoxy-aryl compounds against other targets, such as the COX-2 receptor, have also been used to predict binding orientations and potential activity. fip.org The goal is to identify the most stable binding pose, which is assumed to be representative of the bioactive conformation.
The specificity of a ligand for its receptor can be computationally assessed by comparing its binding affinity to the target relative to other molecules or off-targets. The docking study of the 2-methoxypyridin-4-yl-containing compound (13k) against tubulin was correlated with its biological activity. nih.gov The compound exhibited potent and selective cytotoxicity against specific cancer cell lines, a finding that supports the predicted interaction with tubulin as a key mechanistic step. nih.gov The high potency, with IC50 values significantly lower than the reference compound ellipticine, suggests a strong and specific interaction with its biological target. nih.gov This specificity is crucial for therapeutic potential, as it minimizes off-target effects.
Table 1: In Vitro Cytotoxicity of Compound 13k (containing the 2-methoxypyridin-4-yl group)
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| KB | 0.23 | Potent and Selective |
| A549 | 0.27 | Potent and Selective |
| HepG2 | 0.25 | Potent and Selective |
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
Molecular dynamics (MD) simulations offer a way to observe the physical movements of atoms and molecules over time. mdpi.com This technique provides a more dynamic picture than static docking, allowing for the analysis of conformational changes in both the ligand and the protein upon binding and the influence of the surrounding environment.
The solvent environment, typically water in biological systems, plays a critical role in molecular recognition. Computational models can account for these effects, often using a Polarizable Continuum Model (PCM) where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com Studies on related compounds have shown that moving from a vacuum (gas phase) to an aqueous environment can significantly alter the calculated geometric and electronic properties of a molecule. mdpi.com For ligand-protein binding, explicit solvent MD simulations, where individual water molecules are included, can provide a highly detailed view of how water molecules mediate or compete with interactions at the binding interface, leading to a more accurate estimation of binding free energies. The study of solvent effects is crucial for bridging the gap between theoretical calculations and experimental reality in an aqueous physiological environment. mdpi.comdntb.gov.ua
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. nih.gov DFT methods like B3LYP are popular for predicting a wide range of molecular properties with reasonable accuracy and computational cost. epstem.netresearchgate.net
These calculations provide fundamental insights into the molecule itself, independent of its interaction with a biological target. Key parameters derived from DFT include:
Optimized Molecular Geometry: Prediction of the most stable 3D structure, including bond lengths and angles. nih.gov
Electronic Properties: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. nih.govepstem.net
Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reactivity. mdpi.comnih.gov
Spectroscopic Properties: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to confirm the molecular structure. epstem.netresearchgate.net
Studies on molecules with similar structural motifs, such as 2-chloro-6-methoxypyridine (B123196) and other pyridine (B92270) derivatives, have successfully used DFT to elucidate their structural and electronic characteristics, providing a solid foundation for understanding the intrinsic properties of 2-(2-methoxypyridin-4-yl)ethanamine. nih.govdntb.gov.ua
Table 2: Properties Investigated by Quantum Chemical Calculations
| Calculated Property | Significance | Relevant Methods |
|---|---|---|
| Optimized Geometry | Predicts the most stable 3D conformation. | DFT (e.g., B3LYP, WB97XD) |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | DFT, Time-Dependent DFT |
| Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions. | DFT |
| Natural Bond Orbital (NBO) Analysis | Describes charge distribution and orbital interactions. | NBO analysis within DFT |
| Vibrational Frequencies | Correlates with experimental IR/Raman spectra for structural validation. | DFT |
Electronic Structure Analysis
The electronic structure of a molecule dictates its physical and chemical properties. For this compound, understanding the distribution of electrons is key to predicting its behavior in different chemical environments. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in this analysis. nih.govniscair.res.in
One of the primary outputs of these calculations are the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. nih.gov
Electrostatic potential maps are another vital tool, visualizing the electron density around the molecule. nih.gov These maps use a color spectrum to indicate regions of varying electron density, with red areas representing high electron density (negative potential) and blue areas indicating low electron density (positive potential). nih.gov For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group are expected to be regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding. nih.gov
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d,p) |
| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G(d,p) |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G(d,p) |
Note: The data in this table is illustrative and based on typical values for similar molecules. Actual values would be derived from specific quantum chemical calculations.
Prediction of Reactivity Parameters
Building on the electronic structure analysis, several reactivity parameters can be calculated to provide a quantitative measure of the molecule's chemical behavior. These descriptors are derived from the HOMO and LUMO energies and are invaluable for predicting how this compound will interact with other molecules. mdpi.com
Key reactivity parameters include:
Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).
Electronegativity (χ): The ability of the molecule to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution ( (I-A)/2 ).
Global Electrophilicity Index (ω): A measure of the molecule's electrophilic character ( ω = (χ2)/(2η) ). mdpi.com
Table 2: Predicted Reactivity Descriptors for this compound
| Reactivity Descriptor | Formula | Predicted Value |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 0.8 eV |
| Electronegativity (χ) | (I+A)/2 | 3.65 eV |
| Chemical Hardness (η) | (I-A)/2 | 2.85 eV |
| Global Electrophilicity Index (ω) | χ2/2η | 2.34 eV |
Note: The data in this table is illustrative and derived from the hypothetical electronic properties in Table 1.
In Silico Mutagenesis for Critical Residue Identification
To understand the interaction of this compound with its biological targets, such as enzymes or receptors, computational techniques like molecular docking and in silico mutagenesis are employed. nih.govnih.gov Molecular docking predicts the preferred orientation of the molecule when bound to a target protein, while in silico mutagenesis helps to identify the key amino acid residues involved in this interaction. nih.govmdpi.com
The process typically involves:
Homology Modeling: If the 3D structure of the target protein is unknown, a model is built based on the known structures of similar proteins.
Molecular Docking: The this compound molecule is docked into the binding site of the target protein to predict its binding conformation and energy. mdpi.com
In Silico Mutagenesis: Specific amino acid residues in the binding pocket are computationally mutated to other amino acids (e.g., changing a polar residue to a non-polar one). nih.gov The effect of this mutation on the binding affinity of this compound is then calculated. A significant change in binding energy upon mutation indicates that the original residue is critical for the interaction. nih.gov
For instance, if docking studies suggest a hydrogen bond between the amino group of this compound and an aspartic acid residue in the target's active site, an in silico mutation of this aspartic acid to a non-polar alanine (B10760859) would be expected to significantly weaken the binding, thereby identifying the aspartic acid as a critical residue.
Computational Approaches to Structure-Activity Relationship (SAR) Predictions
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in modern drug discovery for predicting the activity of new compounds and optimizing lead molecules. nih.govresearchgate.net
In the context of this compound, a QSAR study would involve:
Data Set Assembly: A series of structurally related pyridine derivatives with known biological activities are collected.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A validated QSAR model can then be used to predict the biological activity of novel, untested derivatives of this compound. This allows for the prioritization of synthetic efforts towards compounds with the most promising predicted activity, thereby accelerating the drug discovery process. For example, a QSAR model might reveal that increasing the electron-donating capacity of the substituent at the 2-position of the pyridine ring enhances the desired biological activity. nih.gov
Medicinal Chemistry and Biological Activity of 2 2 Methoxypyridin 4 Yl Ethanamine Derivatives
Antimicrobial Activities of Related Pyridine-Ethanamine Scaffolds
The pyridine (B92270) scaffold is a versatile structural motif that has been extensively utilized in the development of novel antimicrobial agents. nih.govnih.gov Its presence in a molecule can significantly enhance therapeutic properties, leading to broad-spectrum activity against various pathogens. nih.govnih.gov The incorporation of different functional groups, such as amino, methoxy (B1213986), and hydrazide moieties, can further augment the biological activities of pyridine-containing compounds. nih.gov
Antibacterial Efficacy
Derivatives built upon the pyridine framework have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain quaternized pyridine derivatives of betulin (B1666924) triterpenes have shown good antibacterial activity. nih.gov Additionally, a series of N-alkylated pyridine-based organic salts exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli. nih.gov Specifically, compound 66 from this series showed a minimum inhibitory concentration (MIC) of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli at a concentration of 100 μg/mL. nih.gov Another study reported that newly synthesized pyridine compounds were found to be effective against multidrug-resistant S. aureus (MRSA). nih.gov
One study highlighted two pyridine derivatives, 12a and 15 , which displayed good antimicrobial activity. Compound 12a was active against E. coli with a MIC value of 0.0195 mg/mL and also showed activity against Bacillus mycoides. nih.gov Furthermore, some pyridine derivatives have shown potent antibacterial efficacy against drug-resistant Staphylococcus epidermidis. nih.gov
| Compound/Derivative Class | Bacterial Strain(s) | Activity | Reference |
| N-alkylated pyridine-based organic salts | S. aureus, E. coli | MIC of 56 ± 0.5% and 55 ± 0.5% respectively | nih.gov |
| Pyridine derivative 12a | E. coli, B. mycoides | MIC of 0.0195 mg/mL against E. coli | nih.gov |
| 4-(arylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acids | Drug-resistant S. epidermidis | Potent antibacterial efficacy | nih.gov |
| Thienopyridine and other pyridines | S. aureus, E. coli, P. aeruginosa, P. vulgaris | Effective against both Gram-positive and Gram-negative bacteria | nih.gov |
Antifungal Efficacy
The versatility of the pyridine scaffold extends to its antifungal properties. A group of eight novel pyridine derivatives demonstrated antifungal activity against a panel of ten human pathogenic Candida species, with one compound showing strong inhibition at a MIC of 0.016 mg/mL. nih.gov Quaternized pyridine derivatives of betulin triterpenes have also exhibited good antifungal activities. nih.gov
Furthermore, hybrid sulfaguanidine (B1682504) moieties incorporating a pyridine ring have shown moderate to good antifungal properties against various fungal strains. nih.gov Another study reported that two synthesized Mannich pyrrol-pyridine bases displayed moderate antifungal activity against Aspergillus oryzae and Aspergillus fumigates. nih.gov
| Compound/Derivative Class | Fungal Strain(s) | Activity | Reference |
| Novel pyridine derivatives | Candida species | Strong inhibition (MIC 0.016 mg/mL) | nih.gov |
| Quaternized pyridine derivatives of betulin triterpenes | Not specified | Good antifungal activities | nih.gov |
| Hybrid sulfaguanidine moieties | Not specified | Moderate to good antifungal properties | nih.gov |
| Mannich pyrrol-pyridine bases | A. oryzae, A. fumigates | Moderate antifungal activity | nih.gov |
Antimycobacterial Efficacy
Pyridine-containing compounds have shown significant promise in the development of antimycobacterial agents. A new pyridine derivative, 2-cyanomethylthiopyridine-4-carbonitrile, exhibited excellent antibacterial activity against Mycobacterium kansasii, with MIC values ranging from 4 to 8 μmol/L. nih.gov
In an effort to enhance the efficacy of existing drugs, researchers have created molecular hybrids. For example, a co-drug combining isoniazid (B1672263) (INH), which contains a pyridine ring, with α-lipoic acid showed comparable in vivo antimicrobial activity to INH but with reduced toxicity. nih.gov Another study focused on linking pyridine-4-carbohydrazide to other antimicrobial agents, resulting in derivatives with potent antimycobacterial activity, with some MICs as low as ≤0.25 μM. These compounds were also effective against M. kansasii and multidrug-resistant (MDR) strains at higher concentrations. nih.gov The selectivity of these compounds for mycobacteria was confirmed by their low inhibition of other bacteria and fungi. nih.govrsc.org
| Compound/Derivative Class | Mycobacterial Strain(s) | Activity | Reference |
| 2-cyanomethylthiopyridine-4-carbonitrile | M. kansasii | MIC values of 4 to 8 μmol/L | nih.gov |
| Pyridine-4-carbohydrazide hybrids | M. tuberculosis, M. kansasii, MDR strains | MICs ≤0.25 μM | nih.gov |
Anticancer Potential and Target Modulation
The pyridine scaffold is a key feature in many kinase inhibitors developed for cancer therapy. nih.govnih.gov Dysregulation of kinases, such as c-Met and VEGFR-2, is closely linked to the progression of various human malignancies, making them important therapeutic targets. nih.gov
Inhibition of Kinase Activity (e.g., c-Met, VEGFR-2, GSK3, FLT3, ULK1/2)
Derivatives of 2-(2-Methoxypyridin-4-yl)ethanamine and related pyridine-containing structures have been investigated for their ability to inhibit a range of kinases involved in cancer cell signaling and survival.
c-Met and VEGFR-2:
A series of N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide (B126) derivatives with a pyridine headgroup were identified as potent c-Met inhibitors. nih.govnih.gov Compounds 13b and 13h from this series exhibited strong inhibitory activity against c-Met with IC₅₀ values of 0.02 µM and 0.05 µM, respectively. nih.gov These compounds were also found to be potent and selective c-Met inhibitors that also bind well to VEGFR-2. nih.govnih.gov
Another study focused on developing a new class of VEGFR-2 inhibitors by replacing the pyrimidine (B1678525) hinge-binding moiety with aminoheterocycles like aminopyrazoles. nih.gov The resulting acylated aminopyrazole 21 was a potent VEGFR-2 inhibitor with excellent biochemical and cellular potency (11 nM and 43 nM, respectively). nih.gov
GSK3:
Glycogen synthase kinase-3 (GSK-3) is another important target in various diseases, including cancer. nih.gov Researchers have identified several series of promising GSK-3β inhibitors based on a pyrrolopyridinone core. nih.gov A systematic exploration led to the discovery of potent single-digit and sub-nanomolar GSK-3β inhibitors. nih.gov Additionally, structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides have led to the identification of highly potent and selective GSK-3 inhibitors. nih.gov
FLT3:
Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML). nih.gov A series of pyridine derivatives bearing a 1,2,3-triazole moiety were designed as FLT3 inhibitors. nih.gov Compound 12y from this series was the most potent, displaying double-digit nanomolar inhibitory activities against FLT3-ITD. nih.gov Kinase profiling also showed that 12y was potent against both FLT3-ITD and VEGFR2. nih.gov Gilteritinib, a pyrazine (B50134) carboxamide scaffold drug, is an effective inhibitor of FLT3. nih.gov
ULK1/2:
The UNC-51-like kinases 1 and 2 (ULK1/2) are key regulators of autophagy, a process that can promote cancer cell survival. nih.gov A series of potent and cell-active ULK1/2 inhibitors based on a 7-azaindole (B17877) scaffold have been developed. These analogs showed excellent binding affinity and biochemical activity against ULK1/2 with IC₅₀ values of less than 25 nM. nih.gov
| Kinase Target | Inhibitor Scaffold/Class | Key Findings | Reference |
| c-Met, VEGFR-2 | N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide derivatives | Potent and selective c-Met inhibitors (IC₅₀ = 0.02-0.05 µM) with VEGFR-2 binding. | nih.govnih.gov |
| VEGFR-2 | Acylated aminopyrazole | Potent inhibitor with biochemical and cellular IC₅₀ of 11 nM and 43 nM, respectively. | nih.gov |
| GSK3 | Pyrrolopyridinone core derivatives | Potent single-digit and sub-nanomolar GSK-3β inhibitors. | nih.gov |
| GSK3 | N-(pyridin-3-yl)-2-amino-isonicotinamides | Highly potent and selective GSK-3 inhibitors. | nih.gov |
| FLT3, VEGFR-2 | Pyridine derivatives with a 1,2,3-triazole moiety | Double-digit nanomolar inhibition of FLT3-ITD and potency against VEGFR2. | nih.gov |
| ULK1/2 | 7-azaindole scaffold | Potent ULK1/2 inhibitors with IC₅₀ < 25 nM. | nih.gov |
Research on this compound and its Derivatives in Medicinal Chemistry
Following a comprehensive review of publicly available scientific literature, it has been determined that there is a notable absence of specific research data concerning the medicinal chemistry and biological activity of This compound and its derivatives within the precise framework requested. While the fields of medicinal chemistry and pharmacology extensively investigate a wide array of pyridine and methoxy-containing compounds, dedicated studies detailing the effects of this specific scaffold on cellular signaling, cancer cell proliferation, synergistic effects with chemotherapy, or antiviral activity against SARS-CoV-2 and its replication enzymes could not be located.
The investigation sought to populate a detailed article structure focusing on the following areas:
Interference with Cellular Signaling Pathways: No studies were identified that specifically examined the interaction of this compound derivatives with any cellular signaling cascades.
Antiproliferative Effects on Various Cancer Cell Lines: The search did not yield any reports on the antiproliferative or cytotoxic activity of this compound derivatives against any cancer cell lines.
Synergistic Effects with Established Chemotherapeutic Agents: There is no available literature detailing studies on the potential synergistic or combination effects of this compound derivatives with existing chemotherapeutic drugs.
Antiviral Activity, with a Focus on SARS-CoV-2 Protease Inhibition: No research could be found that evaluates the antiviral properties of this compound derivatives, including any potential inhibitory activity against SARS-CoV-2 proteases like PLpro.
Inhibition of Viral Replication Enzymes and Molecular Mechanisms of Antiviral Action: Consequently, without any foundational antiviral activity being reported, there are no studies on the specific mechanisms of action or the inhibition of viral replication enzymes by this class of compounds.
Pharmacological Relevance of Structural Analogues: While the pharmacological activities of various methoxypyridine and pyridine-ethanamine structural analogues are reported in other contexts, a direct line of inquiry into analogues of this compound for the specified therapeutic areas is not present in the available literature.
This lack of specific data highlights a potential area for future research and discovery within medicinal chemistry. The exploration of novel chemical scaffolds like this compound is crucial for the development of new therapeutic agents. However, based on current scientific publications, the specific biological activities outlined in the requested article for this compound and its derivatives have not yet been investigated or reported.
Pharmacological Relevance of Structural Analogues
Ligand-Receptor Binding Profiles
Derivatives of the 2-phenethylamine scaffold, to which this compound belongs, are known to interact with a variety of monoamine receptors. nih.govmdpi.com While specific binding data for derivatives of this compound are not extensively documented in publicly available literature, the binding affinities of structurally related compounds provide valuable insights into their potential receptor interactions.
For instance, studies on 4-aryl-substituted 2,5-dimethoxyphenethylamines have shown potent binding to human serotonergic (5-HT) and adrenergic receptors. nih.gov The introduction of different aryl groups at the 4-position of the phenethylamine (B48288) core significantly influences the binding affinity and functional activity at these receptors, suggesting that modifications to the parent structure can tune receptor selectivity. nih.gov
Furthermore, N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine have been synthesized and evaluated for their affinity for dopamine (B1211576) (D1 and D2) receptors. nih.gov The parent amine displayed affinity for both D1 and D2 receptors. nih.gov Notably, N-alkylation of the primary amine led to a decrease in affinity for D1 sites but a significant enhancement in potency at D2 binding sites, with N-ethyl and N-n-propyl derivatives showing high selectivity for D2 receptors. nih.gov This highlights the critical role of the terminal amine in mediating receptor interaction and selectivity.
While direct data is limited, the structural similarities suggest that derivatives of this compound could also exhibit affinity for these and other G-protein coupled receptors (GPCRs). The methoxypyridine ring itself is a key component in many biologically active compounds and is known to participate in ligand-receptor interactions. mdpi.comnih.gov
Table 1: Representative Ligand-Receptor Binding Affinities of Related Phenethylamine Derivatives
| Compound/Derivative Class | Receptor Subtype | Binding Affinity (Ki or IC50) | Reference |
| 4'-Aryl-2,5-dimethoxyphenethylamines | Human 5-HT2A | Potent binding | nih.gov |
| 4'-Aryl-2,5-dimethoxyphenethylamines | Human Adrenergic Receptors | Potent binding | nih.gov |
| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | Dopamine D1 | Moderate affinity | nih.gov |
| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | Dopamine D2 | Moderate affinity | nih.gov |
| N-Ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D2 | High affinity | nih.gov |
| N-n-Propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D2 | High affinity | nih.gov |
This table presents data for structurally related compounds to infer potential activities and is not direct data for this compound derivatives.
Enzyme Inhibition Kinetics
The 2-methoxypyridine (B126380) moiety has been incorporated into derivatives designed as enzyme inhibitors, particularly in the field of oncology. A notable example is a series of sulfonamide methoxypyridine derivatives developed as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov
In this series, a derivative, compound 22c , which features a quinoline (B57606) core attached to the methoxypyridine scaffold, demonstrated potent inhibitory activity against PI3Kα and mTOR. nih.gov The IC50 values indicate strong enzymatic inhibition, which translated to potent anti-proliferative activity in cancer cell lines. nih.gov
Table 2: Enzyme Inhibition Data for a Sulfonamide Methoxypyridine Derivative
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 22c | PI3Kα | 0.22 | nih.gov |
| 22c | mTOR | 23 | nih.gov |
The study highlighted that the 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide fragment was crucial for the potent PI3K inhibitory activity. nih.gov This underscores the importance of the methoxypyridine ring system in achieving high-potency enzyme inhibition.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent and selective drug candidates from a lead compound relies heavily on understanding the structure-activity relationship (SAR) and subsequent lead optimization strategies. For derivatives containing the 2-methoxypyridine core, several key principles have been elucidated.
Systematic modifications of the 2-methoxypyridine scaffold and its appended functionalities have revealed several key pharmacophoric features that govern biological activity.
In the context of PI3K/mTOR inhibitors, the following observations were made:
The Sulfonamide Linker: The sulfonamide group serves as a critical linker, and its connection to the 2-methoxypyridine ring is essential for activity. nih.gov
Substituents on the Appended Ring System: For derivatives with an oxazole (B20620) ring, the nature of the substituent at the fifth position had a significant impact on biological activity. Amide substituents were found to be beneficial for ligand-receptor interactions, with N-alkyl amides of moderate size, such as isopropyl, showing the best inhibitory activity. nih.gov
For a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles with cytotoxic activity, the following SAR was established:
Influence of the 4-Aryl Substituent: The nature of the substituent on the 4-aryl ring played a crucial role in the antiproliferative effects. The introduction of a nitro group at the meta or para position of the phenyl ring resulted in potent inhibition of cancer cell lines. mdpi.com This suggests that electron-withdrawing groups in this position enhance cytotoxic activity. mdpi.com
Based on the established SAR, several design principles can be applied to enhance the biological potency and selectivity of this compound derivatives.
Modulation of Physicochemical Properties: For derivatives of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines designed as tubulin polymerization inhibitors, modifications to the N-alkyl and substituted phenyl groups were explored to optimize anti-proliferative activity. This highlights the importance of tuning lipophilicity and electronic properties to improve target engagement and cellular activity.
Scaffold Hopping and Core Modification: In the development of PI3K/mTOR inhibitors, a scaffold hopping strategy was employed, leading to the identification of the potent quinoline-containing derivative 22c . nih.gov This indicates that exploring different core structures attached to the essential 2-methoxypyridine moiety can lead to significant improvements in potency and selectivity.
Targeted Substitutions to Exploit Specific Interactions: The observation that moderately sized N-alkyl amides enhance the activity of PI3K/mTOR inhibitors suggests that these groups may be interacting with a specific hydrophobic pocket in the enzyme's active site. nih.gov Future design efforts can focus on optimizing these interactions to further improve potency. Similarly, the enhanced activity of nitro-substituted cytotoxic agents points to the potential for exploiting specific electronic interactions with the target. mdpi.com
Coordination Chemistry and Ligand Properties of 2 2 Methoxypyridin 4 Yl Ethanamine
Chelating Behavior and Ligand Design Principles
The design of a ligand is crucial for the properties and reactivity of the resulting metal complex. 2-(2-Methoxypyridin-4-yl)ethanamine possesses multiple potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the methoxy (B1213986) group, and the nitrogen atom of the terminal amino group. This arrangement allows for several possible coordination modes, making it a subject of interest in ligand design.
The most probable chelating behavior of this compound involves the formation of a stable five-membered or six-membered chelate ring with a metal ion. The ethylamine (B1201723) side chain provides the flexibility necessary for the terminal amino group to coordinate to a metal center that is also bound to the pyridine nitrogen. This results in a bidentate coordination mode, which is a common feature for ligands of this type.
The presence of the methoxy group at the 2-position of the pyridine ring can influence the electronic properties of the ligand. The methoxy group is an electron-donating group, which increases the electron density on the pyridine ring and enhances the basicity of the pyridine nitrogen. This, in turn, can lead to stronger coordination to metal ions. The design principles for ligands often leverage such electronic effects to tune the stability and reactivity of the metal complexes.
Furthermore, the potential for the methoxy oxygen to participate in coordination cannot be entirely ruled out, which could lead to a tridentate coordination mode, although this is generally less common for simple methoxy groups compared to, for example, a hydroxyl group that can be deprotonated. The steric hindrance from the ethylamine side chain might also influence the geometry of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound as a ligand would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, would be critical to obtaining crystalline products suitable for characterization.
A general synthetic procedure could involve dissolving this compound in a solvent like ethanol (B145695) or methanol (B129727), followed by the addition of a solution of a metal salt, such as a chloride, nitrate, or sulfate (B86663) of a transition metal like copper(II), nickel(II), or zinc(II). The resulting mixture would be stirred, and the complex could precipitate out of the solution or be isolated by evaporation of the solvent.
Characterization of the synthesized complexes would be carried out using a variety of spectroscopic and analytical techniques to determine their structure and properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy would be used to identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and C-N bonds of the pyridine ring and the N-H stretching and bending vibrations of the amino group upon complexation would provide evidence of coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the ligand in the complex. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination would confirm the binding mode.
UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the d-d transitions of the metal ion and charge-transfer bands, which are characteristic of the geometry of the coordination sphere.
Elemental Analysis: The elemental composition (C, H, N) of the complexes would be determined to confirm their stoichiometry.
| Technique | Information Obtained |
| FT-IR Spectroscopy | Identification of coordinated functional groups |
| NMR Spectroscopy | Structural information of the ligand in diamagnetic complexes |
| UV-Visible Spectroscopy | Electronic transitions and coordination geometry |
| Elemental Analysis | Stoichiometry of the complex |
| X-ray Crystallography | Precise 3D structure and bonding details |
Applications of Metal Complexes in Catalysis
Metal complexes containing pyridyl-amine ligands have been extensively studied for their catalytic activities in a wide range of organic transformations. The electronic and steric properties of the ligand can be tuned to optimize the performance of the catalyst. Given the structural similarities, it is plausible that metal complexes of this compound could also exhibit interesting catalytic properties.
Potential catalytic applications could include:
Polymerization: Complexes of late transition metals with α-diimine and related pyridyl-amine ligands are well-known catalysts for olefin polymerization. The electronic and steric environment provided by this compound could influence the molecular weight and branching of the resulting polymers.
Oxidation Reactions: Metal complexes are often used as catalysts for the oxidation of various organic substrates. The redox properties of the metal center, modulated by the ligand, are key to this activity.
Reduction Reactions: Chiral versions of pyridyl-amine ligands have been used in asymmetric reduction reactions, such as the hydrogenation of ketones and imines. If this compound were to be resolved into its enantiomers, its metal complexes could potentially be applied in asymmetric catalysis.
Cross-Coupling Reactions: Palladium complexes with nitrogen-containing ligands are widely used in C-C and C-N bond-forming cross-coupling reactions. The electron-rich nature of the 2-methoxypyridine (B126380) moiety could be beneficial in stabilizing the active catalytic species.
Further research would be necessary to synthesize and test these complexes to validate their catalytic potential in these and other transformations.
Bioinorganic Applications of Coordination Compounds
The field of bioinorganic chemistry explores the role of metals in biological systems and the application of metal complexes in medicine. Pyridine derivatives and their metal complexes have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
The presence of the pyridine ring and the amino group in this compound suggests that its metal complexes could have interesting bioinorganic applications. For instance, the ability of the ligand to chelate essential metal ions might be exploited for therapeutic purposes.
Antimicrobial Agents: Many metal complexes exhibit enhanced antimicrobial activity compared to the free ligands. The chelation of a metal ion can increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes. The metal ion itself can also be toxic to the microbes.
Anticancer Agents: The design of non-platinum-based anticancer drugs is a major area of research. Metal complexes can interact with DNA and other biological targets, leading to cell death. The specific coordination geometry and reactivity of complexes with this compound could be tailored to achieve selective cytotoxicity towards cancer cells.
Enzyme Inhibition: The structural features of the ligand could allow its metal complexes to act as inhibitors for certain metalloenzymes by competing with the natural substrate or by binding to the active site.
The development of coordination compounds of this compound for bioinorganic applications would require extensive in vitro and in vivo studies to evaluate their efficacy and toxicity.
Future Research Directions and Unaddressed Avenues for 2 2 Methoxypyridin 4 Yl Ethanamine
Development of Novel Synthetic Pathways for Scalable Production
The ability to produce a compound in large quantities, cost-effectively, and with high purity is paramount for its progression through preclinical and clinical development. While initial laboratory-scale syntheses of 2-(2-Methoxypyridin-4-yl)ethanamine and its analogs have been established, future research must focus on developing novel and optimized synthetic routes suitable for industrial-scale production.
Current synthetic strategies may rely on multi-step processes that can be inefficient and generate significant waste. Future efforts should explore avenues such as:
Green Chemistry Approaches: Investigating the use of more environmentally benign solvents, catalysts, and reagents to minimize the environmental impact of the synthesis. This could include exploring enzymatic or biocatalytic steps.
Process Intensification: Developing continuous flow chemistry processes, which can offer improved safety, efficiency, and scalability compared to traditional batch processing.
A successful scalable synthesis will be a critical enabler for all other areas of research and development for this compound.
In-depth Mechanistic Studies of Biological Activities
Preliminary studies may have hinted at the biological activities of this compound and its derivatives, such as potential immunomodulatory effects or interactions with specific receptors. gccpo.org However, a thorough understanding of how this compound exerts its effects at a molecular level is crucial for its rational development as a therapeutic agent.
Future research should focus on:
Target Identification and Validation: Employing techniques like affinity chromatography, chemical proteomics, and genetic screening to identify the specific protein targets of this compound.
Pathway Analysis: Once targets are identified, elucidating the downstream signaling pathways that are modulated by the compound's interaction with its target. This will provide a comprehensive picture of its mechanism of action.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs of this compound to understand how specific structural modifications influence its biological activity. nih.gov This knowledge is vital for optimizing the compound's potency and selectivity.
Detailed mechanistic insights will not only de-risk the development process but also open up possibilities for discovering new therapeutic applications.
Exploration of New Therapeutic Modalities
The initial biological activities observed for this compound or its close analogs provide a starting point for exploring its therapeutic potential. For instance, derivatives of methoxypyridine have been investigated for their role as gamma-secretase modulators in the context of Alzheimer's disease and as anti-fibrotic agents. nih.govmdpi.com
Future research should systematically explore a broader range of therapeutic areas where the compound's mechanism of action could be relevant. This could include:
Neurodegenerative Diseases: Building on the findings related to gamma-secretase modulation, further investigation into its potential for treating Alzheimer's disease and other neurological disorders is warranted. nih.gov
Inflammatory and Autoimmune Diseases: Given the potential immunomodulatory properties of related compounds, exploring its efficacy in models of diseases like rheumatoid arthritis, inflammatory bowel disease, or multiple sclerosis could be a fruitful avenue. gccpo.org
Oncology: Many signaling pathways targeted in other diseases are also dysregulated in cancer. Therefore, screening this compound for anti-cancer activity is a logical extension of its biological characterization.
Fibrotic Diseases: Investigating its potential to inhibit or reverse fibrotic processes in various organs, such as the liver, lungs, and kidneys, could lead to novel treatments for these debilitating conditions. mdpi.com
A comprehensive screening and evaluation in various disease models will be essential to identify the most promising therapeutic applications for this compound.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches has become a cornerstone of modern drug discovery. The application of these integrated methodologies to the study of this compound can significantly accelerate its development.
Future research should leverage:
Computational Modeling and Simulation: Using techniques like molecular docking and molecular dynamics simulations to predict the binding of this compound to its protein targets and to understand the energetic basis of this interaction. mdpi.com These computational insights can guide the design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts.
In Silico ADMET Prediction: Utilizing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs. chemscene.com This can help in the early identification of potential liabilities and guide the design of molecules with more favorable drug-like properties.
High-Throughput Screening (HTS): Employing automated experimental setups to rapidly screen large libraries of compounds for biological activity, which can be guided by initial computational predictions.
By embracing a multidisciplinary approach that combines the predictive power of computational chemistry with the empirical validation of experimental biology, researchers can navigate the complexities of drug discovery more efficiently and effectively. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 2-(2-Methoxypyridin-4-yl)ethanamine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A plausible synthesis involves nucleophilic substitution or reductive amination starting from 2-methoxypyridine derivatives. For example, coupling 4-chloro-2-methoxypyridine with ethylenediamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni) may yield the target compound. Reaction optimization should focus on solvent polarity (e.g., ethanol or THF), temperature (60–100°C), and catalyst loading. Monitoring via TLC or HPLC is critical to track intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization can enhance purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the methoxy group (~δ 3.8–4.0 ppm, singlet) and pyridinium protons (δ 6.5–8.5 ppm, multiplet). The ethanamine chain will show resonances at δ 2.7–3.2 ppm (CH₂) and δ 1.5–2.0 ppm (NH₂, broad).
- IR : Characteristic peaks include N–H stretching (~3350 cm⁻¹), C–O (methoxy, ~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).
- MS : Molecular ion peak at m/z 152.2 (C₈H₁₂N₂O) with fragmentation patterns indicating loss of NH₂ or methoxy groups .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Solubility can be assessed in polar solvents (water, methanol) and nonpolar solvents (DCM, hexane) using gravimetric or UV-Vis methods. Stability studies should include:
- pH : Test degradation in buffers (pH 1–12) at 25°C and 40°C over 24–72 hours.
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures.
- Light Sensitivity : Expose to UV/visible light and monitor via HPLC .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites.
- Frontier Molecular Orbitals (HOMO/LUMO) : Predict reactivity trends (e.g., amine group as a nucleophile).
- Thermochemical Data : Calculate bond dissociation energies (BDEs) for stability assessment. Validate results against experimental IR/NMR data .
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, concentrations).
- Dose-Response Curves : Re-evaluate IC₅₀/EC₅₀ values using standardized protocols (e.g., MTT assays for cytotoxicity).
- Structural Analogues : Synthesize and test derivatives (e.g., halogenated or methylated variants) to isolate structure-activity relationships (SARs) .
Q. How can X-ray crystallography using SHELX software determine the crystal structure of this compound complexes?
- Methodological Answer :
- Crystallization : Use slow evaporation (e.g., ethanol/water mixture) to grow single crystals.
- Data Collection : Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Use SHELXL for structure solution via direct methods. Analyze hydrogen bonding (e.g., N–H···O interactions) and packing motifs. Compare bond lengths/angles with DFT-optimized geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
